4-Bromo-3-ethenylpyridin-2-OL
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-3-ethenylpyridin-2-OL involves several steps. One common method includes the bromination of 3-ethenylpyridin-2-OL using bromine or a brominating agent under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
4-Bromo-3-ethenylpyridin-2-OL has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-3-ethenylpyridin-2-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and the induction of cell death in cancer cells . Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
4-Bromo-3-ethenylpyridin-2-OL can be compared with other similar compounds, such as:
4-Bromo-3-vinylpyridine: Similar in structure but lacks the hydroxyl group at the 2-position.
3-Ethenylpyridin-2-OL: Similar but lacks the bromine atom at the 4-position.
4-Chloro-3-ethenylpyridin-2-OL: Similar but has a chlorine atom instead of a bromine atom at the 4-position.
Properties
IUPAC Name |
4-bromo-3-ethenyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-2-5-6(8)3-4-9-7(5)10/h2-4H,1H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDNACBOMPHTRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CNC1=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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